molecular formula C5H12O<br>(CH3)2CHCH2CH2OH<br>C5H12O B032998 Isoamyl alcohol CAS No. 123-51-3

Isoamyl alcohol

Cat. No. B032998
CAS RN: 123-51-3
M. Wt: 88.15 g/mol
InChI Key: PHTQWCKDNZKARW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoamyl alcohol often involves the use of propargylic alcohols as key intermediates. Propargylic alcohols serve as versatile building blocks in organic synthesis, allowing for the development of diverse synthetic strategies. These strategies are particularly relevant in the construction of complex molecular structures, including isoamyl alcohol. The use of propargylic alcohols highlights the innovative approaches to synthesizing compounds like isoamyl alcohol, reflecting advancements in organic chemistry and synthesis techniques (Mishra, Nair, & Baire, 2022).

Molecular Structure Analysis

Isoamyl alcohol's molecular structure is characterized by its branched-chain configuration, which significantly influences its physical and chemical properties. The structural analysis of isoamyl alcohol reveals its hydrophobic nature, attributed to the length of its carbon chain, and a hydroxyl group that provides the compound with its alcohol properties. This unique structure contributes to isoamyl alcohol's solubility, reactivity, and interaction with other chemical substances.

Chemical Reactions and Properties

Isoamyl alcohol participates in various chemical reactions, demonstrating its reactivity and versatility as a chemical compound. It can undergo esterification reactions, where it reacts with carboxylic acids to form esters, a process crucial for flavor and fragrance production. Isoamyl alcohol is also involved in oxidation reactions, where it can be converted into isoamyl acetate, highlighting its utility in synthesizing other valuable chemical compounds (Nazanskiy & Glukhova, 2018).

Scientific Research Applications

  • Yeast Cell Differentiation : Isoamyl alcohol treatment in Saccharomyces cerevisiae (a type of yeast) leads to increased mitochondria and cell wall chitin content. This suggests a potential role in yeast cell differentiation (Kern, Nunn, Pichová, & Dickinson, 2004).

  • Enhancing Oil Recovery : Isoamyl alcohol is used to stabilize APG-alcohol foam, which enhances oil recovery in low-permeable reservoirs. It improves foam stability, reduces liquid drainage, and promotes oil displacement in various pore sizes (Wei, Pu, Sun, Zhou, & Ji, 2018).

  • Alternative Fuel for Engines : Blends of isoamyl alcohol and gasoline at high compression ratios improve performance and emissions in spark ignition engines, significantly reducing carbon monoxide, nitrogen oxides, and hydrocarbon emissions (Uslu & Çelik, 2020).

  • Alcoholic Fermentation Precursor : Isoamyl alcohol is ultimately derived from fermentable sugar during alcoholic fermentation. This has been confirmed using radioactive leucine and isovaleraldehyde techniques (Thoukis, 1958).

  • Flavor Chemical Production : The overexpression of yeast alcohol acetyl-transferases AFT1 and AFT2 in Escherichia coli can lead to high-yield production of isoamyl acetate, a natural flavor chemical with potential applications in the food industry (Singh, Vadlani, Harrison, Bennett, & San, 2008).

  • Promoting Yeast Development : 'Fusel' alcohols, including isoamyl alcohol, can induce hyphal-like extensions and pseudohyphae formation in yeasts, suggesting a common basis for their development (Dickinson, 1996).

  • Isoamyl Acetate Synthesis : Isoamyl acetate can be synthesized from isoamyl alcohol in supercritical carbon dioxide using immobilized Candida antarctica lipase and acetic anhydride as acyl donors. This process has applications in the food and beverage industry (Romero, Calvo, Alba, Habulin, Primožič, & Knez, 2005).

  • Combustion Characteristics : Isoamyl alcohol shows promising combustion characteristics for use as an alternative fuel in internal combustion engines when oxidized in a jet-stirred reactor at elevated pressure (Dayma, Togbé, & Dagaut, 2011).

  • Biofuel Applications : Isoamyl alcohol has been investigated for its use in biofuels, with studies focusing on the development of assays for identifying isoamyl alcohol-producing strains and optimizing production methods (Tu, Lv, Sun, He, & Wang, 2020; Yuan, Mishra, & Ching, 2016).

  • Non-Toxicity in Fragrances : Isoamyl alcohol, used as a fragrance ingredient, shows no significant toxicological or dermatologic concerns when used in fragrances (Mcginty, Lapczynski, Scognamiglio, Letizia, & Api, 2010).

Safety And Hazards

Isoamyl alcohol is flammable and poses a risk of ignition . It causes skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Repeated exposure may cause skin dryness or cracking .

Future Directions

Isoamyl alcohol is an important biomass fermentation product that can be used as a gasoline surrogate, jet fuel precursor, and platform molecule for the synthesis of fine chemicals and pharmaceuticals . Future research will delve into exploring the relationship between microorganisms and active ingredients in isoamyl alcohol, improving both the quality and functionality of the wine .

properties

IUPAC Name

3-methylbutan-1-ol
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InChI

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3
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InChI Key

PHTQWCKDNZKARW-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCO
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Molecular Formula

C5H12O, Array
Record name ISOAMYL ALCOHOL
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Related CAS

6423-06-9 (magnesium salt), 123-51-3 (Parent)
Record name Isoamyl alcohol
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DSSTOX Substance ID

DTXSID3025469
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Molecular Weight

88.15 g/mol
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Physical Description

Isoamyl alcohol is a colorless liquid with a mild, choking alcohol odor. Less dense than water, soluble in water. Hence floats on water. Produces an irritating vapor. (USCG, 1999), Colorless liquid with a disagreeable odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless to pale yellow liquid, Colorless liquid with a disagreeable odor.
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Boiling Point

270 °F at 760 mmHg (USCG, 1999), 132.5 °C, 131.00 to 133.00 °C. @ 760.00 mm Hg, 132 °C, 270 °F
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Flash Point

114 °F (USCG, 1999), 43 °C, 109 °F (43 °C) (Closed cup), 42 °C c.c., 114 °F
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Solubility

2 % at 57 °F (NIOSH, 2023), MISCIBLE WITH ALC, ETHER, BENZENE, CHLOROFORM, PETROLEUM ETHER, GLACIAL ACETIC ACID, OILS, VERY SOL IN ACETONE, Water solubility = 2.67X10+4 mg/l @ 25 °C, 26.7 mg/mL at 25 °C, Solubility in water, g/100ml: 2.5 (moderate), Soluble in ethanol, water and most organic solvents
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Density

0.81 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.813 @ 15 °C/4 °C, Relative density (water = 1): 0.8, 0.807 - 0.813, 0.81 at 68 °F
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Vapor Density

3.04 (AIR=1), Relative vapor density (air = 1): 3.0
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Vapor Pressure

28 mmHg (NIOSH, 2023), 2.37 [mmHg], 2.37 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.4, 28 mmHg
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Product Name

Isoamyl alcohol

Color/Form

OILY, CLEAR LIQ, Colorless liquid.

CAS RN

123-51-3, 6423-06-9
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Record name ISOAMYL ALCOHOL
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Melting Point

-179 °F (NIOSH, 2023), -117.2 °C, -117 °C, -179 °F
Record name ISOAMYL ALCOHOL
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Record name ISOAMYL ALCOHOL
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Record name ISOAMYL ALCOHOL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Isoamyl alcohol
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Isoamyl alcohol
Reactant of Route 4
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Reactant of Route 5
Isoamyl alcohol
Reactant of Route 6
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.